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Compound of Interest

Compound Name: 3-Dimethylaminophenol

Cat. No.: B024353 Get Quote

Introduction

3-Dimethylaminophenol (CAS No. 99-07-0) is an aromatic organic compound with the

chemical formula C₈H₁₁NO. It is a derivative of phenol and a tertiary amine, making it a

valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other chemical

products. A thorough understanding of its structural and electronic properties is crucial for its

application in research and development. This technical guide provides a comprehensive

overview of the key spectroscopic data for 3-Dimethylaminophenol, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis

are also presented to aid researchers and scientists.

Spectroscopic Data Presentation
The following sections summarize the key spectroscopic data for 3-Dimethylaminophenol.
The data is presented in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum provides information about the different types of protons in the molecule

and their neighboring protons. The data presented below was obtained in deuterochloroform

(CDCl₃) at 90 MHz.[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.05 Multiplet 1H Ar-H

~6.35 Multiplet 1H Ar-H

~6.32 Multiplet 1H Ar-H

~6.20 Multiplet 1H Ar-H

2.81 Singlet 6H -N(CH₃)₂

Note: The aromatic region (6.18-7.15 ppm) shows a complex multiplet pattern due to the meta-

substitution on the benzene ring.

¹³C NMR (Carbon-13 NMR) Data

While specific experimental peak lists for the ¹³C NMR of 3-Dimethylaminophenol are not

readily available in the public domain, data acquisition is feasible using standard techniques.

The spectrum would be expected to show eight distinct signals corresponding to the eight

carbon atoms in the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The following table lists the expected characteristic IR

absorption bands for 3-Dimethylaminophenol based on its functional groups.
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Wavenumber
(cm⁻¹)

Bond Functional Group Intensity

3500–3200 O–H stretch Phenol (H-bonded) Strong, Broad

3100–3000 C–H stretch Aromatic Medium

3000–2850 C–H stretch Alkane (-CH₃) Medium

1600–1585, 1500–

1400
C=C stretch Aromatic Ring Medium

1335–1250 C–N stretch Aromatic Amine Strong

1320–1000 C–O stretch Phenol Strong

900–675 C–H bend
Aromatic (out-of-

plane)
Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The data below corresponds to electron ionization (EI) mass spectrometry.[2]

m/z Relative Intensity (%)

137 100.0 (Molecular Ion, M⁺)

136 98.4

121 10.3

94 7.9

93 5.5

65 9.3

42 7.9

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data for 3-
Dimethylaminophenol, which is a solid at room temperature.[3]

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-Dimethylaminophenol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Setup:

Place the NMR tube in a spinner turbine and adjust its depth according to the

spectrometer's gauge.

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Set the number of scans (typically 8 to 16 for a sample of this concentration).

Set the relaxation delay (e.g., 1-2 seconds).
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Acquire the Free Induction Decay (FID).

For ¹³C NMR:

Set a wider spectral width (e.g., 0 to 220 ppm).

A larger number of scans will be required (e.g., 128 to 1024 or more) due to the low

natural abundance of ¹³C.

Use a proton-decoupled pulse program.

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to ensure all peaks are in the positive phase.

Perform a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Pick the peaks to generate a peak list.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-Dimethylaminophenol with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Ensure the mixture is homogeneous and has a fine, consistent texture.

Transfer the mixture to a pellet press die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Instrument Setup:

Ensure the sample compartment of the FT-IR spectrometer is empty.

Collect a background spectrum. This will be subtracted from the sample spectrum to

remove interferences from atmospheric CO₂ and water vapor.

Data Acquisition:

Place the KBr pellet containing the sample in the sample holder within the spectrometer.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The spectral range is typically 4000 to 400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final transmittance or absorbance spectrum.

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

For a solid sample, a direct insertion probe is typically used.

Load a small amount of 3-Dimethylaminophenol into a capillary tube and place it at the

tip of the probe.

Insert the probe into the ion source of the mass spectrometer through a vacuum lock.

Instrument Setup:
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Set the ion source to the electron ionization (EI) mode.

The standard electron energy is 70 eV.

Set the mass analyzer to scan over a desired m/z range (e.g., 30 to 300 amu).

The ion source temperature is typically set between 200-250 °C.

Data Acquisition:

Gently heat the probe to volatilize the sample into the ion source.

The vaporized molecules are bombarded with electrons, causing ionization and

fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their m/z

ratio.

The detector records the abundance of each ion.

Data Processing:

The software generates a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Dimethylaminophenol.
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General Workflow for Spectroscopic Analysis

Sample Handling

NMR Analysis IR Analysis MS Analysis

Data Interpretation
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MS Data Acquisition
(EI-MS)

NMR Data Processing
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IR Data Processing
(Background Subtraction)
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(Spectrum Generation)
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Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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